N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide
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Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
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Scientific Research Applications
Phosphoinositide 3-Kinase Inhibitors
Novel thiazolo[5,4-b]pyridine derivatives, which include structures similar to the queried compound, have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors. These compounds exhibit significant PI3K inhibitory activity, with specific derivatives showing nanomolar IC50 values. The research highlights the importance of the sulfonamide functionality and the pyridyl moiety for PI3Kα inhibitory potency. Further, enzymatic inhibition and docking analyses revealed strong binding interactions of these compounds with the kinase, suggesting their potential in targeting PI3K pathways for therapeutic applications (Xia et al., 2020).
Metabolism Studies
A study focused on the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio) acetate, related to the queried compound, revealed the structure of its main metabolite using chromatography and mass spectrometry. This research provides insights into the metabolic pathways and structural transformations of such compounds, potentially guiding their development as pharmaceuticals (Varynskyi & Kaplaushenko, 2020).
Structural Analysis
The crystal and molecular structure of N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide has been determined, showing significant intramolecular π–π stacking interactions and a three-dimensional supramolecular structure. Such structural analyses are crucial for understanding the physicochemical properties and reactivity of these compounds, paving the way for their application in drug design and material science (Kant et al., 2012).
Copper(II) Complexes
Research on copper(II) complexes with new N-substituted sulfonamides, including structures related to the compound of interest, has been conducted to explore their synthesis, crystal structure, and nuclease activity. These studies contribute to our understanding of the coordination chemistry and biological activity of metal complexes involving sulfonamide ligands, highlighting their potential in medicinal chemistry and catalysis (Bodoki et al., 2020).
Antibacterial Agents
The synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents, involves the precursor related to the queried compound. This research into the antibacterial activity of these novel compounds indicates potential applications in addressing antibiotic resistance and developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,17-5-7-20-8-6-17)16-11-12-3-4-15-13(10-12)14-2-1-9-21-14/h1-4,9-10,16H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFYJJFQCPVLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.